3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid
Description
This coumarin derivative features a chromen-2-one core substituted with:
- 4-Methyl group: Enhances lipophilicity and steric bulk.
- 7-[(2-Methylnaphthalen-1-yl)methoxy]: Aromatic naphthyl group likely improves π-π interactions in biological targets.
Molecular Formula: Estimated as C₂₆H₂₄O₆ (based on structural analogs in ). Molecular Weight: ~402.4 g/mol (propanoic acid chain adds ~14 g/mol compared to the acetic acid variant with MW 388.4 g/mol ). Key Properties:
Properties
IUPAC Name |
3-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-15-7-8-17-5-3-4-6-21(17)22(15)14-29-18-9-10-19-16(2)20(11-12-24(26)27)25(28)30-23(19)13-18/h3-10,13H,11-12,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUBXKJUIGLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid is a complex organic compound with notable biological activities that have been explored in various studies. Its unique structural features, including a chromenone core and a propanoic acid moiety, suggest potential applications in medicinal chemistry.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C₁₄H₁₄O₃
- Molecular Weight : 242.26 g/mol
The intricate arrangement of functional groups within its structure contributes to its diverse biological activities. The presence of a carboxylic acid group allows for esterification reactions, while the ketone and methoxy groups can participate in nucleophilic addition reactions.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents.
Anti-inflammatory Effects
The chromenone structure is often associated with anti-inflammatory and analgesic effects. This could be beneficial in treating various inflammatory conditions. Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially leading to the inhibition of these processes .
Research Findings and Case Studies
Several research findings highlight the biological activity of this compound:
- Inhibition of Bacterial Growth : A study demonstrated that derivatives similar to this compound inhibited bacterial growth effectively at concentrations as low as 10 μM. The mechanism appears to involve disruption of bacterial metabolic pathways.
- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory potential of the compound using a mouse model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to the control group, suggesting its utility in managing inflammatory diseases .
- Enzyme Interaction Studies : Interaction studies have focused on binding affinities with various biological targets. The compound showed promising results in inhibiting enzymes involved in inflammatory responses, indicating potential therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-chloro-4-methyl-coumarin | Coumarin backbone with chloro and methyl groups | Exhibits strong antibacterial activity |
| Methyl 4-hydroxycoumarin | Hydroxy group at position 4 | Known for anticoagulant properties |
| Methyl 7-hydroxyflavone | Flavonoid structure with hydroxy group | Exhibits antioxidant activity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the unique potential of this compound.
Comparison with Similar Compounds
4-[3-(4-Piperidin-1-yl-propoxy)-7-methoxy-3-phenyl-chromen-2-one Derivatives
Structural Differences :
- 3-Phenyl vs. 3-Propanoic Acid: The phenyl group in these derivatives () increases hydrophobicity, whereas the propanoic acid in the target compound improves water solubility.
- 4-Piperidine-propoxy vs. 4-Methyl: The piperidine group introduces a basic amine (ionizable at physiological pH), enhancing membrane permeability compared to the non-ionizable methyl group .
Pharmacological Implications :
2-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic Acid
Structural Differences :
- Acetic Acid vs. Propanoic Acid Chain: Shorter chain reduces molecular weight (388.4 vs. ~402.4 g/mol) and slightly decreases hydrophilicity (higher XLogP3 for acetic acid: 4.4 vs. ~4.2 for propanoic acid) .
Functional Impact :
- The propanoic acid’s extended chain may improve binding to targets requiring deeper hydrophobic pockets or flexible anchoring.
Glycosylated Coumarin-Propanoic Acid Derivatives
Example: 3-oxo-3-[(3,4,5-trihydroxy-6-{[3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propanoic acid (). Structural Differences:
Fluorogenic Amino Acids with Propanoic Acid Moieties
Examples : Fmoc-L-Dap(NBSD)-OH and Fmoc-L-Dap(NBTD)-OH ().
Structural Differences :
Functional Contrast :
Research Implications
- Synthetic Feasibility: The target compound’s synthesis likely mirrors methods for acetic acid analogs (e.g., etherification and acid coupling) but requires optimization for longer propanoic acid chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
